ethyl (2E)-2-[(1-ethyl-1H-pyrazol-5-yl)methylidene]-7-methyl-3-oxo-5-phenyl-2,3-dihydro-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate
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Overview
Description
ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is a complex organic compound that belongs to the class of thiazolopyrimidines
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE typically involves multi-step organic reactions. Common synthetic routes may include:
Formation of the pyrazole ring: This can be achieved through the reaction of hydrazine with a β-diketone.
Construction of the thiazolopyrimidine core: This step may involve the cyclization of a thioamide with a suitable aldehyde or ketone.
Final assembly: The final compound is obtained by coupling the pyrazole and thiazolopyrimidine intermediates under specific conditions, such as using a base or acid catalyst.
Industrial Production Methods
Industrial production of such complex compounds often involves optimization of the synthetic route to maximize yield and purity. This may include:
Use of high-throughput screening: to identify the most efficient reaction conditions.
Scale-up of reactions: in batch or continuous flow reactors.
Purification techniques: such as crystallization, distillation, or chromatography.
Chemical Reactions Analysis
Types of Reactions
ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding oxides using oxidizing agents.
Reduction: Reduction of carbonyl groups to alcohols using reducing agents.
Substitution: Halogenation or alkylation at specific positions on the molecule.
Common Reagents and Conditions
Oxidizing agents: Potassium permanganate, hydrogen peroxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Catalysts: Acid or base catalysts for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE involves its interaction with specific molecular targets and pathways. These may include:
Binding to enzymes or receptors: Inhibiting or activating their function.
Modulating signaling pathways: Affecting cellular processes such as proliferation, apoptosis, or differentiation.
Comparison with Similar Compounds
Similar Compounds
Thiazolopyrimidines: A class of compounds with similar core structures.
Pyrazole derivatives: Compounds containing the pyrazole ring.
Carboxylates: Compounds with carboxylate functional groups.
Uniqueness
ETHYL 2-[(E)-1-(1-ETHYL-1H-PYRAZOL-5-YL)METHYLIDENE]-7-METHYL-3-OXO-5-PHENYL-2,3-DIHYDRO-5H-[1,3]THIAZOLO[3,2-A]PYRIMIDINE-6-CARBOXYLATE is unique due to its specific combination of functional groups and structural features, which may confer distinct biological activities and chemical reactivity.
Properties
Molecular Formula |
C22H22N4O3S |
---|---|
Molecular Weight |
422.5 g/mol |
IUPAC Name |
ethyl (2E)-2-[(2-ethylpyrazol-3-yl)methylidene]-7-methyl-3-oxo-5-phenyl-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxylate |
InChI |
InChI=1S/C22H22N4O3S/c1-4-25-16(11-12-23-25)13-17-20(27)26-19(15-9-7-6-8-10-15)18(21(28)29-5-2)14(3)24-22(26)30-17/h6-13,19H,4-5H2,1-3H3/b17-13+ |
InChI Key |
BMWFTIAKJHWPLY-GHRIWEEISA-N |
Isomeric SMILES |
CCN1C(=CC=N1)/C=C/2\C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4 |
Canonical SMILES |
CCN1C(=CC=N1)C=C2C(=O)N3C(C(=C(N=C3S2)C)C(=O)OCC)C4=CC=CC=C4 |
Origin of Product |
United States |
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